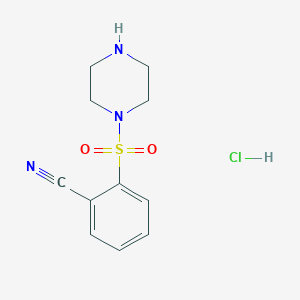

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Vue d'ensemble

Description

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H14ClN3O2S It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride typically involves the reaction of piperazine with benzonitrile derivatives under specific conditions. One common method includes the sulfonylation of piperazine followed by the introduction of the benzonitrile group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide or dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperazine ring facilitates nucleophilic substitutions, particularly at the sulfonyl group or aromatic nitrile. Key reactions include:

-

Sulfonamide Displacement : The sulfonyl group reacts with amines or alcohols under basic conditions. For example, substitution with 4-methylpiperidine yields derivatives like 4-((1-(mesitylsulfonyl)piperidin-4-yl)amino)butan-2-ol, a precursor for further functionalization .

-

Cyanide Hydrolysis : The benzonitrile moiety undergoes hydrolysis to carboxylic acids or amides in acidic/basic media. This is critical for modifying electronic properties in drug design.

Conditions :

Reductive Amination and Alkylation

The piperazine nitrogen participates in reductive amination and alkylation to form branched analogs:

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) using NaBH(OAc)₃, yielding tertiary amines like N-(4-oxocyclohexyl)benzenesulfonamide .

-

Alkylation : Propargyl bromide introduces alkyne groups, enabling click chemistry applications (e.g., compound 94 in Scheme 1 of ).

Key Data :

-

Alkylation efficiency depends on steric hindrance: Methyl groups at the ortho position reduce yields by 30% compared to para-substituted analogs .

Radical Reactions

The sulfonyl group participates in radical-mediated transformations under photocatalytic conditions:

-

Homolytic Cleavage : UV irradiation with thioxanthen-9-one (TXO) generates sulfonyl and iminyl radicals, enabling strain-release cyclization to azetidines .

-

Radical Addition : Sulfonyl radicals (e.g., 10 in ) add to strained alkenes like bicyclo[1.1.0]butanes (BCBs), forming sp³-rich heterocycles .

Mechanistic Insights :

-

Transient absorption spectroscopy confirms radical intermediates (λₘₐₓ = 410–435 nm) .

-

EPR studies with α-phenyl-tert-butylnitrone (PBN) spin trap validate carbon-centered radical formation .

Sulfonylation and Acylation

The compound serves as a sulfonylation reagent in medicinal chemistry:

-

Sulfonamide Formation : Reacts with aryl/heteroarylsulfonyl chlorides (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) to generate analogues with enhanced binding affinity .

-

Acylation : Condensation with 4-trifluoromethoxybenzoic acid forms amide derivatives (e.g., 119 ), modulating solubility and target engagement .

Structure-Activity Relationship (SAR) :

| Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|

| 2,4,6-Me₃ | 0.03 | 2.2 |

| 2-Cl, 4-Cl, 6-Me | 0.6 | 2.43 |

| 4-CF₃O | 16 | 1.46 |

Data from ; IC₅₀ values against colorectal cancer cell lines.

Metal-Catalyzed Coupling Reactions

The nitrile group enables cross-coupling reactions:

-

Buchwald-Hartwig Amination : Copper-catalyzed coupling with 4-methylpiperidine forms biaryl sulfonamides (e.g., 125 ) .

-

Sonogashira Coupling : Reacts with terminal alkynes in the presence of Pd/C, yielding arylacetylene derivatives .

Optimized Conditions :

Oxidation and Reduction

-

Oxidation : The piperazine ring undergoes oxidation with KMnO₄ to form pyrazine derivatives, altering electronic properties.

-

Reduction : LiAlH₄ reduces the nitrile to an amine, enabling peptide coupling or Schiff base formation.

Reaction Outcomes :

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-(Piperazine-1-sulfonyl)benzonitrile | LiAlH₄, THF | 2-(Piperazine-1-sulfonyl)benzylamine | 68 |

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

- Biochemical Probes: The compound is investigated for its potential to act as a biochemical probe to study enzyme functions and interactions. Its ability to modify enzyme activity can provide insights into metabolic pathways and regulatory mechanisms.

Medicine

- Therapeutic Potential: Research has focused on its potential use in drug development for various diseases, including cancer and neurological disorders. Preliminary studies suggest that it may possess properties that inhibit specific biological targets, thereby influencing disease progression.

Industry

- Specialty Chemicals Production: Utilized in the production of specialty chemicals with tailored properties for applications in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

In a study conducted on the inhibition of certain kinases, 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride demonstrated significant inhibitory effects, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Activity

Research exploring its antimicrobial properties showed that the compound exhibited activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: A simpler structure with similar nitrogen-containing ring.

Benzonitrile: Contains the nitrile group but lacks the piperazine ring.

Sulfonyl Derivatives: Compounds with sulfonyl groups attached to different core structures.

Uniqueness

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride is unique due to its combination of the piperazine ring, sulfonyl group, and benzonitrile moiety This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds

Activité Biologique

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride, with the CAS number 743440-24-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring attached to a sulfonyl group and a benzonitrile moiety. This unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against Gram-negative bacteria, particularly those belonging to the Enterobacterales family, such as Escherichia coli and Klebsiella pneumoniae.

Table 1: Antimicrobial Efficacy Against Gram-Negative Bacteria

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(Piperazine-1-sulfonyl)benzonitrile | 0.25 | Klebsiella pneumoniae |

| JH-LPH-33 (related compound) | 1.6 | E. coli |

| JH-LPH-92 (ortho-substituted derivative) | 0.08 | Klebsiella pneumoniae |

This table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds related to the piperazine series, demonstrating the enhanced efficacy of ortho-substituted derivatives over the parent compounds .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast cancer cells (MCF-7), showing an IC50 value of approximately 15 µM.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Target Interaction : The piperazine moiety facilitates binding to various biological targets, enhancing the compound's lipophilicity and cellular uptake.

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.

- Cell Cycle Modulation : In cancer cells, it appears to interfere with cell cycle progression, leading to increased apoptosis rates.

Research Findings

Extensive research has been conducted on compounds similar to or derived from this compound. Notably, pyridinyl sulfonyl piperazines have shown improved interactions with bacterial targets, leading to enhanced antibiotic activity .

Table 2: Comparison of Biological Activities

Propriétés

IUPAC Name |

2-piperazin-1-ylsulfonylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.ClH/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVZTABTIPEZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.